Lathyrine

Plant Physiology Reproductive Biology Chemotaxonomy

Lathyrine (CAS 13089-99-1) is a non-proteinogenic L-α-amino acid characterized by a 2-aminopyrimidin-4-yl side chain. It belongs to the class of N-heterocyclic β-substituted alanines and is biosynthesized primarily in the seeds of Lathyrus species.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 13089-99-1
Cat. No. B076871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathyrine
CAS13089-99-1
Synonyms2-diamino-4-pyrimidinepropanoic acid
lathyrine
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1CC(C(=O)O)N)N
InChIInChI=1S/C7H10N4O2/c8-5(6(12)13)3-4-1-2-10-7(9)11-4/h1-2,5H,3,8H2,(H,12,13)(H2,9,10,11)/t5-/m0/s1
InChIKeyLIRGSTWGMWYHBN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lathyrine (CAS 13089-99-1): A Pyrimidinyl Non-Protein Amino Acid for Botanical and Biochemical Research


Lathyrine (CAS 13089-99-1) is a non-proteinogenic L-α-amino acid characterized by a 2-aminopyrimidin-4-yl side chain [1]. It belongs to the class of N-heterocyclic β-substituted alanines and is biosynthesized primarily in the seeds of Lathyrus species [2]. Its structural distinction lies in the pyrimidine nucleobase moiety, which differentiates it from common proteinogenic amino acids and other plant non-protein amino acids [1].

Why Lathyrine Cannot Be Substituted by Generic Amino Acid Analogs in Targeted Studies


Lathyrine's unique pyrimidine ring structure confers distinct biological activities and metabolic roles compared to other non-protein amino acids, even those within the same plant genus. Studies show that its effects on physiological processes like pollen tube growth are highly species-specific and concentration-dependent, a property not shared by analogs such as canavanine or α,γ-diaminobutyric acid [1]. Furthermore, its biosynthesis requires a unique, biotin-dependent synthase with specific substrate requirements, which is not interchangeable with the pathways of related compounds like willardiine or mimosine [2]. Therefore, substituting lathyrine with a generic analog in an experiment would lead to non-comparable and potentially misleading results.

Quantitative Evidence for the Selection of Lathyrine (CAS 13089-99-1) Over Closest Analogs


Lathyrine vs. Canavanine and α,γ-Diaminobutyric Acid: Species-Specific Promotion of Pollen Germination and Tube Growth

In an in vitro study on pollen from Lathyrus niger, lathyrine uniquely promoted pollen germination and pollen-tube growth at all tested concentrations, while canavanine and α,γ-diaminobutyric acid had strong inhibitory effects. This species-specific promotion was not observed for lathyrine in other plant species [1].

Plant Physiology Reproductive Biology Chemotaxonomy

Lathyrine's RNase L Activation Potency: A Distinct Pharmacological Profile

Lathyrine activates RNase L, an enzyme critical in the innate immune response against viral infections, with an IC50 of 2.30 nM for the inhibition of protein synthesis in mouse L cell extracts. This high potency is a specific, quantifiable characteristic of lathyrine [1].

Immunology Antiviral Research Pharmacology

Unique Biosynthetic Pathway: Lathyrine Synthase Substrate Specificity vs. Other Heterocyclic β-Substituted Alanine Synthases

Lathyrine biosynthesis is catalyzed by lathyrine synthase, a novel biotin-dependent enzyme that requires serine as a substrate. This is a key differentiator from other synthases that produce similar N-heterocyclic β-substituted alanines, which typically use O-acetylserine [1].

Plant Biochemistry Enzymology Metabolic Engineering

Lathyrine's Distinct pKa Profile: Implications for Chromatographic Behavior and Reactivity

Lathyrine has experimentally determined apparent pKa values of 2.4 (carboxyl group), 4.1 (one proton-accepting group), and 9.0 (second proton-accepting group) [1]. This specific ionization profile influences its behavior in separation techniques like ion-exchange chromatography and its reactivity in aqueous solutions.

Analytical Chemistry Physical Chemistry Biochemistry

Chemotaxonomic Marker: Lathyrine as a Major Constituent in Seeds of Specific Lathyrus Species

A comprehensive chemotaxonomic survey of 49 Lathyrus species found that lathyrine is a major seed constituent in only 12 of those species, whereas related compounds like homoarginine are found in a much wider range (36 species) [1].

Chemotaxonomy Phytochemistry Plant Biology

Lathyrine's Deterrent Effect on Insect Feeding Compared to Homoarginine

In a feeding bioassay with acridids (locusts), lathyrine exhibited a deterrent effect, while the structurally related amino acid homoarginine was found to be highly phagostimulatory [1].

Chemical Ecology Insect-Plant Interactions Allelopathy

Primary Research and Industrial Application Scenarios for Lathyrine (CAS 13089-99-1)


Investigating Plant Reproductive Barriers and Hybridization

Lathyrine's species-specific promotion of pollen tube growth in Lathyrus niger, as demonstrated in the Simola (1967) study [1], makes it a key compound for studies aiming to understand or manipulate pre-zygotic reproductive barriers. Its effect differs starkly from inhibitory analogs like canavanine, allowing researchers to dissect the role of individual non-protein amino acids in pollen-pistil interactions and speciation.

Probing RNase L Activation and Innate Antiviral Immunity

Given its high potency in activating RNase L (IC50: 2.30 nM) [1], lathyrine serves as a valuable tool compound in cellular and biochemical assays designed to explore the 2-5A/RNase L pathway. It can be used as a positive control or a starting point for structure-activity relationship studies focused on this critical antiviral defense mechanism.

Studies in Plant Specialized Metabolism and Metabolic Engineering

The unique requirement of lathyrine synthase for serine (as opposed to O-acetylserine used by related synthases) [1] provides a specific and well-defined enzymatic target. Researchers in plant biochemistry and metabolic engineering can use lathyrine as a benchmark to study the evolution of this biosynthetic branch and to attempt the heterologous production of pyrimidinyl amino acids.

High-Resolution Chemotaxonomic Profiling of the Genus Lathyrus

Lathyrine's restricted occurrence as a major seed constituent in only 12 out of 49 Lathyrus species [1] makes it an excellent candidate for developing precise analytical methods (e.g., LC-MS) for species identification, quality control of botanical materials, and phylogenetic analysis within the Fabaceae family.

Elucidating Plant-Insect Interactions and Chemical Ecology

The direct, opposing feeding responses (deterrence vs. phagostimulation) elicited by lathyrine and its analog homoarginine [1] provide a robust experimental system. Researchers in chemical ecology can use lathyrine to study the molecular basis of insect gustatory perception and the evolutionary trade-offs in plant defense strategies.

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